molecular formula C22H19ClN4O4 B302233 Methyl 4-chloro-3-(5-{2-[3-cyano-4-(methoxymethyl)-6-methyl-2-pyridinyl]carbohydrazonoyl}-2-furyl)benzoate

Methyl 4-chloro-3-(5-{2-[3-cyano-4-(methoxymethyl)-6-methyl-2-pyridinyl]carbohydrazonoyl}-2-furyl)benzoate

Cat. No. B302233
M. Wt: 438.9 g/mol
InChI Key: FFLCJYJLLGUANN-OPEKNORGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-chloro-3-(5-{2-[3-cyano-4-(methoxymethyl)-6-methyl-2-pyridinyl]carbohydrazonoyl}-2-furyl)benzoate, also known as MCFA, is a chemical compound that has gained considerable attention in scientific research due to its potential applications in various fields, including medicine and agriculture. MCFA is a heterocyclic compound that belongs to the family of benzoates. It has a molecular weight of 510.3 g/mol and a chemical formula of C26H23ClN4O5.

Mechanism of Action

The mechanism of action of Methyl 4-chloro-3-(5-{2-[3-cyano-4-(methoxymethyl)-6-methyl-2-pyridinyl]carbohydrazonoyl}-2-furyl)benzoate is not fully understood. However, it is believed that Methyl 4-chloro-3-(5-{2-[3-cyano-4-(methoxymethyl)-6-methyl-2-pyridinyl]carbohydrazonoyl}-2-furyl)benzoate exerts its effects by inhibiting various enzymes and signaling pathways in the body. For example, Methyl 4-chloro-3-(5-{2-[3-cyano-4-(methoxymethyl)-6-methyl-2-pyridinyl]carbohydrazonoyl}-2-furyl)benzoate has been shown to inhibit the activity of matrix metalloproteinases, which are enzymes that play a role in cancer cell invasion and metastasis. Methyl 4-chloro-3-(5-{2-[3-cyano-4-(methoxymethyl)-6-methyl-2-pyridinyl]carbohydrazonoyl}-2-furyl)benzoate has also been shown to inhibit the NF-κB signaling pathway, which is involved in inflammation and immune response.
Biochemical and Physiological Effects
Methyl 4-chloro-3-(5-{2-[3-cyano-4-(methoxymethyl)-6-methyl-2-pyridinyl]carbohydrazonoyl}-2-furyl)benzoate has been shown to have various biochemical and physiological effects. In vitro studies have shown that Methyl 4-chloro-3-(5-{2-[3-cyano-4-(methoxymethyl)-6-methyl-2-pyridinyl]carbohydrazonoyl}-2-furyl)benzoate inhibits the growth of cancer cells by inducing apoptosis and cell cycle arrest. Methyl 4-chloro-3-(5-{2-[3-cyano-4-(methoxymethyl)-6-methyl-2-pyridinyl]carbohydrazonoyl}-2-furyl)benzoate has also been shown to reduce oxidative stress and inflammation in the brain, which may contribute to its neuroprotective effects. In agricultural studies, Methyl 4-chloro-3-(5-{2-[3-cyano-4-(methoxymethyl)-6-methyl-2-pyridinyl]carbohydrazonoyl}-2-furyl)benzoate has been shown to have insecticidal and herbicidal properties by inhibiting various enzymes and metabolic pathways in pests and weeds.

Advantages and Limitations for Lab Experiments

Methyl 4-chloro-3-(5-{2-[3-cyano-4-(methoxymethyl)-6-methyl-2-pyridinyl]carbohydrazonoyl}-2-furyl)benzoate has several advantages for lab experiments. It is relatively easy to synthesize and has a high purity. It is also stable under normal laboratory conditions. However, Methyl 4-chloro-3-(5-{2-[3-cyano-4-(methoxymethyl)-6-methyl-2-pyridinyl]carbohydrazonoyl}-2-furyl)benzoate has some limitations. It is not very soluble in water, which can make it difficult to use in aqueous solutions. It is also relatively expensive compared to other compounds used in lab experiments.

Future Directions

There are several future directions for research on Methyl 4-chloro-3-(5-{2-[3-cyano-4-(methoxymethyl)-6-methyl-2-pyridinyl]carbohydrazonoyl}-2-furyl)benzoate. In medicine, further studies are needed to determine the optimal dosage and administration of Methyl 4-chloro-3-(5-{2-[3-cyano-4-(methoxymethyl)-6-methyl-2-pyridinyl]carbohydrazonoyl}-2-furyl)benzoate for treating cancer and neurodegenerative diseases. In agriculture, further studies are needed to determine the efficacy and safety of Methyl 4-chloro-3-(5-{2-[3-cyano-4-(methoxymethyl)-6-methyl-2-pyridinyl]carbohydrazonoyl}-2-furyl)benzoate as a pesticide and herbicide. Additionally, studies are needed to determine the environmental impact of using Methyl 4-chloro-3-(5-{2-[3-cyano-4-(methoxymethyl)-6-methyl-2-pyridinyl]carbohydrazonoyl}-2-furyl)benzoate in agriculture. Finally, further studies are needed to determine the mechanism of action of Methyl 4-chloro-3-(5-{2-[3-cyano-4-(methoxymethyl)-6-methyl-2-pyridinyl]carbohydrazonoyl}-2-furyl)benzoate and to identify new potential applications for this compound.

Synthesis Methods

The synthesis of Methyl 4-chloro-3-(5-{2-[3-cyano-4-(methoxymethyl)-6-methyl-2-pyridinyl]carbohydrazonoyl}-2-furyl)benzoate involves the condensation reaction of 4-chloro-3-nitrobenzoic acid with 5-(2-furyl)-2-hydrazinylidene-2-methyl-4-oxothiazolidine-3-carboxylic acid methyl ester in the presence of sodium methoxide. The resulting product is then treated with methanol and hydrochloric acid to obtain Methyl 4-chloro-3-(5-{2-[3-cyano-4-(methoxymethyl)-6-methyl-2-pyridinyl]carbohydrazonoyl}-2-furyl)benzoate. This synthesis method has been optimized to increase the yield of Methyl 4-chloro-3-(5-{2-[3-cyano-4-(methoxymethyl)-6-methyl-2-pyridinyl]carbohydrazonoyl}-2-furyl)benzoate and reduce the use of hazardous reagents.

Scientific Research Applications

Methyl 4-chloro-3-(5-{2-[3-cyano-4-(methoxymethyl)-6-methyl-2-pyridinyl]carbohydrazonoyl}-2-furyl)benzoate has been studied extensively for its potential applications in medicine and agriculture. In medicine, Methyl 4-chloro-3-(5-{2-[3-cyano-4-(methoxymethyl)-6-methyl-2-pyridinyl]carbohydrazonoyl}-2-furyl)benzoate has been shown to have anticancer properties by inhibiting the growth of cancer cells. It has also been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's disease. Methyl 4-chloro-3-(5-{2-[3-cyano-4-(methoxymethyl)-6-methyl-2-pyridinyl]carbohydrazonoyl}-2-furyl)benzoate has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
In agriculture, Methyl 4-chloro-3-(5-{2-[3-cyano-4-(methoxymethyl)-6-methyl-2-pyridinyl]carbohydrazonoyl}-2-furyl)benzoate has been studied for its potential use as a pesticide. It has been shown to have insecticidal properties against various pests, including aphids and spider mites. Methyl 4-chloro-3-(5-{2-[3-cyano-4-(methoxymethyl)-6-methyl-2-pyridinyl]carbohydrazonoyl}-2-furyl)benzoate has also been studied for its potential use as a herbicide. It has been shown to inhibit the growth of various weeds, including barnyardgrass and crabgrass.

properties

Product Name

Methyl 4-chloro-3-(5-{2-[3-cyano-4-(methoxymethyl)-6-methyl-2-pyridinyl]carbohydrazonoyl}-2-furyl)benzoate

Molecular Formula

C22H19ClN4O4

Molecular Weight

438.9 g/mol

IUPAC Name

methyl 4-chloro-3-[5-[(E)-[[3-cyano-4-(methoxymethyl)-6-methylpyridin-2-yl]hydrazinylidene]methyl]furan-2-yl]benzoate

InChI

InChI=1S/C22H19ClN4O4/c1-13-8-15(12-29-2)18(10-24)21(26-13)27-25-11-16-5-7-20(31-16)17-9-14(22(28)30-3)4-6-19(17)23/h4-9,11H,12H2,1-3H3,(H,26,27)/b25-11+

InChI Key

FFLCJYJLLGUANN-OPEKNORGSA-N

Isomeric SMILES

CC1=CC(=C(C(=N1)N/N=C/C2=CC=C(O2)C3=C(C=CC(=C3)C(=O)OC)Cl)C#N)COC

SMILES

CC1=NC(=C(C(=C1)COC)C#N)NN=CC2=CC=C(O2)C3=C(C=CC(=C3)C(=O)OC)Cl

Canonical SMILES

CC1=CC(=C(C(=N1)NN=CC2=CC=C(O2)C3=C(C=CC(=C3)C(=O)OC)Cl)C#N)COC

Origin of Product

United States

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